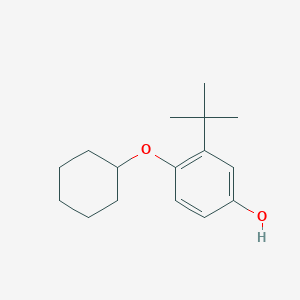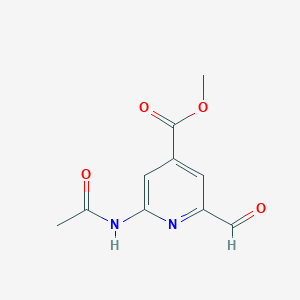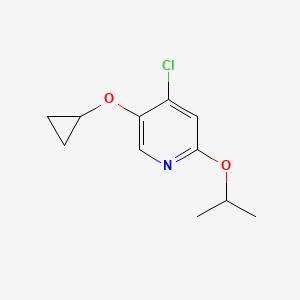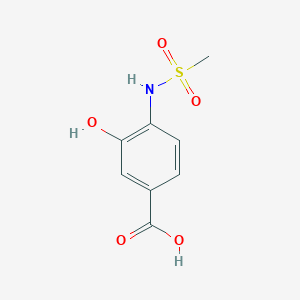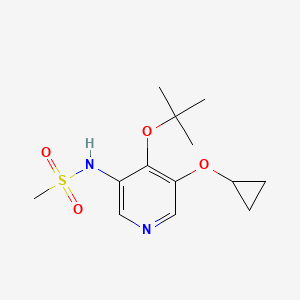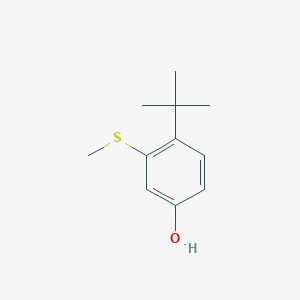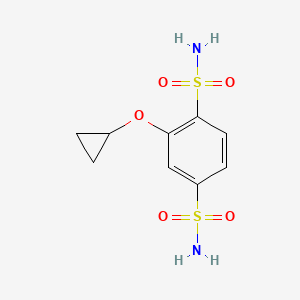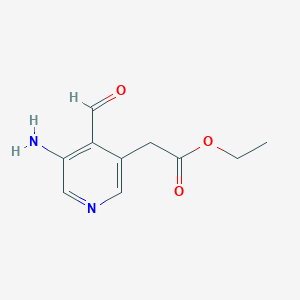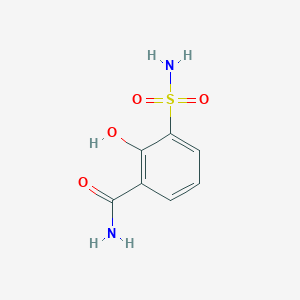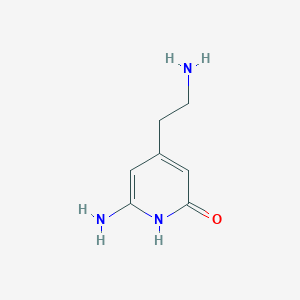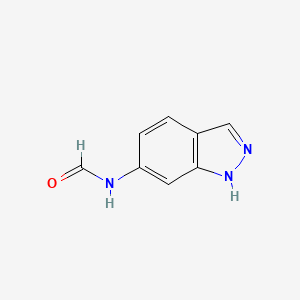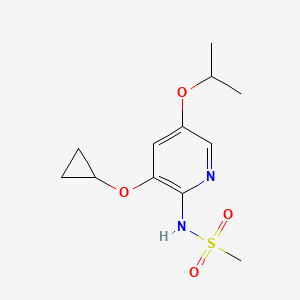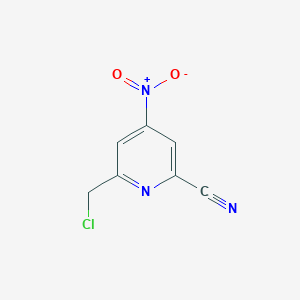![molecular formula C10H14F2O2 B14840736 Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry
Analyse Chemischer Reaktionen
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s difluorobicyclo[3.1.0]hexane moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate can be compared with other similar compounds, such as:
6,6-Difluorobicyclo[3.1.0]hexane: This compound serves as a rigidified 4,4-difluorocyclohexane mimetic and has been used in the synthesis of drug analogs.
4-Substituted-3-benzyloxy-bicyclo[3.1.0]hexane: These compounds are used as mGluR 2/3 antagonists and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H14F2O2 |
|---|---|
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
ethyl 2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetate |
InChI |
InChI=1S/C10H14F2O2/c1-2-14-9(13)5-6-3-7-8(4-6)10(7,11)12/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
SOKJXLJWKGNJGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC2C(C1)C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


